N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole, phenyl, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions . The phenyl and pyrrole groups are then introduced through subsequent substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the imidazo[2,1-b]thiazole core and exhibit similar biological activities.
Phenyl-substituted benzamides: These compounds have a phenyl group attached to the benzamide moiety and are known for their diverse pharmacological properties.
Pyrrole-containing compounds: These compounds feature a pyrrole ring and are studied for their potential therapeutic applications.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c27-21(16-7-9-17(10-8-16)25-11-3-4-12-25)23-19-6-2-1-5-18(19)20-15-26-13-14-28-22(26)24-20/h1-15H,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLVDQUYSCINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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